Trimethyl(2,3,6-trifluorophenyl)silane
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Overview
Description
Trimethyl(2,3,6-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol . It is characterized by the presence of a trifluorophenyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,6-trifluorophenyl)silane typically involves the reaction of 2,3,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,3,6-trifluorophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding silanes.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) can oxidize the silicon atom, leading to the formation of silanols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Brominated or nitrated derivatives of this compound.
Reduction: Corresponding silanes with reduced silicon centers.
Oxidation: Silanols and other oxidized silicon-containing compounds.
Scientific Research Applications
Trimethyl(2,3,6-trifluorophenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(2,3,6-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group enhances the compound’s reactivity towards electrophiles and nucleophiles, while the silicon atom can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: Known for its use in the synthesis of trifluoromethyl-containing compounds.
Triethyl(trifluoromethyl)silane: Similar to Trimethyl(trifluoromethyl)silane but with ethyl groups instead of methyl groups.
(Difluoromethyl)trimethylsilane: Contains a difluoromethyl group instead of a trifluorophenyl group.
Uniqueness
Trimethyl(2,3,6-trifluorophenyl)silane is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C9H11F3Si |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
trimethyl-(2,3,6-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
InChI Key |
ADAHFPPDMFWXOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
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